6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H12ClN. It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a similar class of compounds, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs have been reported to interact with their targets in a way that results in a range of biological activities
Biochemical Pathways
Thiq analogs are known to impact various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 181.66, a predicted density of 1.106±0.06 g/cm3, and a predicted boiling point of 259.1±39.0 °C . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiq analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of nitro compounds followed by cyclization. For instance, the reduction of 6-chloro-4-nitroquinoline can be achieved using catalytic hydrogenation, followed by cyclization to form the desired tetrahydroquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, nitration, reduction, and cyclization, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
6-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the methyl group, which can influence its steric and electronic properties.
Properties
IUPAC Name |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDORSIRUQBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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